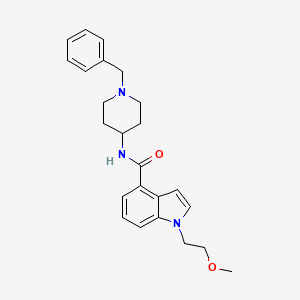![molecular formula C22H18ClN5OS B10992789 1-[1-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10992789.png)
1-[1-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-[1-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of benzimidazole, thiazole, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[1-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is the condensation of 1H-benzimidazole-2-yl-ethylamine with 4-(4-chlorophenyl)-1,3-thiazol-2-yl-acetyl chloride, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of polar solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[1-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole and thiazole derivatives.
Scientific Research Applications
5-amino-1-[1-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-amino-1-[1-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The benzimidazole and thiazole moieties are known to interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities and exhibit similar biological activities.
Thiazole Derivatives: 2-aminothiazole and 4-phenylthiazole are examples of thiazole-containing compounds with comparable properties.
Pyrrolone Derivatives: Compounds such as 3-pyrrolidinone and 4-hydroxy-2-pyrrolidinone are structurally related and have similar chemical reactivity.
Uniqueness
What sets 5-amino-1-[1-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one apart is its unique combination of three distinct heterocyclic moieties, which confer a broad spectrum of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H18ClN5OS |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
1-[1-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H18ClN5OS/c1-12(21-25-15-4-2-3-5-16(15)26-21)28-10-18(29)19(20(28)24)22-27-17(11-30-22)13-6-8-14(23)9-7-13/h2-9,11-12,24,29H,10H2,1H3,(H,25,26) |
InChI Key |
VQJCPVYIXLNWJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)N3CC(=C(C3=N)C4=NC(=CS4)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B10992717.png)
![2'-(butan-2-yl)-N-(4-carbamoylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10992723.png)
![N-(4-bromophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10992735.png)
![methyl N-{[4-(3-bromo-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-valinate](/img/structure/B10992739.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10992742.png)
![2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10992748.png)
![methyl 6-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B10992752.png)
![1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B10992762.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10992765.png)
![N-{2-[benzyl(methyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10992773.png)
![Ethyl (2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10992778.png)
![N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10992785.png)
![(7-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10992802.png)
